Comparison of Lipophilicity (LogP) with Methyl Ester Analog
The ethyl ester exhibits a significantly higher calculated partition coefficient (XLogP3-AA = 3.7) compared to its direct methyl ester analog (methyl 2-amino-4-phenylthiophene-3-carboxylate, XLogP3 = 3.3) [1][2]. This quantified difference in lipophilicity is crucial for applications where increased membrane permeability or altered metabolic stability is desired.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | Methyl 2-amino-4-phenylthiophene-3-carboxylate: XLogP3 = 3.3 |
| Quantified Difference | 0.4 log units |
| Conditions | Computed values (XLogP3 method) from PubChem |
Why This Matters
A higher LogP value translates to increased lipophilicity, which can influence the compound's behavior in biological assays (e.g., passive membrane diffusion) and its retention time in reversed-phase chromatographic purifications.
- [1] PubChem. Ethyl 2-amino-4-phenylthiophene-3-carboxylate - Computed Properties. View Source
- [2] DrugMap. Methyl 2-amino-4-phenylthiophene-3-carboxylate - Properties. View Source
